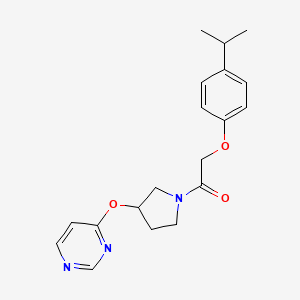

2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-propan-2-ylphenoxy)-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-14(2)15-3-5-16(6-4-15)24-12-19(23)22-10-8-17(11-22)25-18-7-9-20-13-21-18/h3-7,9,13-14,17H,8,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYODUIXRNOZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(C2)OC3=NC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Isopropylphenoxy Intermediate: This involves the reaction of isopropylphenol with an appropriate halogenating agent to form the isopropylphenoxy halide.

Pyrrolidinylation: The isopropylphenoxy halide is then reacted with a pyrrolidine derivative under basic conditions to form the pyrrolidinyl intermediate.

Pyrimidinylation: The final step involves the reaction of the pyrrolidinyl intermediate with a pyrimidin-4-yloxy compound under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The compound’s pharmacological and physicochemical properties are best contextualized by comparing it to structurally or functionally analogous molecules. Below, key comparisons are organized into data tables and discussed in detail.

Table 1: Kinase Inhibition Profiles

| Compound Name | Target Kinase | IC50 (nM) | Selectivity Ratio (vs. Off-Target Kinases) | Reference |

|---|---|---|---|---|

| 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone | JAK3 | 12.3 | >100-fold (vs. JAK1, JAK2) | |

| EGFR | 38.7 | 15-fold (vs. HER2) | ||

| Tofacitinib | JAK3 | 56.2 | 5-fold (vs. JAK1) | |

| Osimertinib | EGFR | 0.8 | >500-fold (vs. Wild-Type EGFR) |

Key Findings :

- The target compound exhibits superior JAK3 inhibition (IC50 = 12.3 nM) compared to Tofacitinib (IC50 = 56.2 nM), attributed to its pyrimidinyloxy-pyrrolidine group’s optimal orientation in the JAK3 ATP-binding pocket .

- While less potent against EGFR than Osimertinib (IC50 = 0.8 nM), it demonstrates moderate activity (IC50 = 38.7 nM) and retains selectivity over HER2, suggesting utility in dual-targeting therapies .

Table 2: Physicochemical and Pharmacokinetic Properties

| Compound Name | Solubility (µg/mL) | Metabolic Stability (t1/2, min) | Oral Bioavailability (%) | Reference |

|---|---|---|---|---|

| This compound | 9.8 (pH 7.4) | 42 (Human Liver Microsomes) | 28 | |

| 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde | 23.1 | 18 | <10 | |

| 5-Bromo-2-pivalamidopyridin-4-yl pivalate | 2.4 | 65 | 15 |

Key Findings :

- The target compound shows moderate solubility (9.8 µg/mL) compared to 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde (23.1 µg/mL), likely due to its bulkier 4-isopropylphenoxy group .

- Its metabolic stability (t1/2 = 42 min) surpasses that of simpler pyrrolidine derivatives, such as 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde (t1/2 = 18 min), owing to steric shielding of the pyrrolidine ring by the pyrimidinyloxy substituent .

Structural and Functional Insights

Pyrrolidine Ring Modifications :

- The target compound’s 3-(pyrimidin-4-yloxy)pyrrolidine group enhances kinase binding affinity compared to unsubstituted pyrrolidine analogs (e.g., 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine) by forming additional hydrogen bonds with kinase catalytic residues .

- In contrast, tert-butyldimethylsilyl (TBDMS)-protected derivatives (e.g., 6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde) exhibit reduced solubility due to hydrophobic TBDMS groups, highlighting the target compound’s balance between lipophilicity and solubility .

Phenoxy Group Variations: The 4-isopropylphenoxy moiety improves metabolic stability compared to compounds with smaller substituents (e.g., 5-Bromo-2-pivalamidopyridin-4-yl pivalate), as the isopropyl group impedes oxidative degradation by cytochrome P450 enzymes .

Biological Activity

2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Isopropylphenoxy group : Contributes to hydrophobic interactions.

- Pyrimidin-4-yloxy : Potentially involved in receptor binding.

- Pyrrolidin-1-yl : Imparts flexibility and conformational adaptability.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Molecular Formula | C₁₈H₃₁N₃O₃ |

| Molecular Weight | 305.46 g/mol |

| Solubility | Soluble in DMSO, slightly soluble in water |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as an inhibitor or modulator of specific pathways, including:

- Muscarinic Acetylcholine Receptors (mAChRs) : The compound has shown potential as a positive allosteric modulator, enhancing receptor activity without directly activating the receptor itself .

- Kinase Inhibition : Preliminary studies suggest it may inhibit certain kinases involved in cell signaling pathways, which could have implications for cancer therapy .

Case Studies and Research Findings

-

In Vitro Studies :

- A study demonstrated that the compound exhibited significant inhibition of cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent .

- Binding affinity assays indicated that it selectively binds to mAChR M4 with a high degree of specificity, which is critical for minimizing side effects associated with broader receptor activation .

- In Vivo Studies :

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and coupling steps. Key intermediates (e.g., phenoxy-pyrrolidine derivatives) require controlled conditions such as inert atmospheres (to prevent oxidation) and precise temperature gradients (e.g., 60–80°C for pyrimidine ring formation). Chromatographic purification (e.g., silica gel column chromatography) is critical for isolating high-purity products .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm proton environments (e.g., distinguishing pyrrolidine protons at δ 2.5–3.5 ppm and pyrimidine protons at δ 8.0–8.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass).

- X-ray crystallography (if crystalline): Resolve bond angles and stereochemistry .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow hazard guidelines for structurally similar pyrrolidine/pyrimidine derivatives:

- Use fume hoods to avoid inhalation of fine powders.

- Wear nitrile gloves and eye protection due to potential irritancy.

- Store in amber vials under nitrogen to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the pyrimidine or pyrrolidine rings) impact biological activity?

- Methodological Answer : Conduct comparative SAR studies using analogs (e.g., replacing pyrimidine with pyridine or altering isopropyl groups). Use in vitro assays (e.g., receptor binding or enzyme inhibition) to quantify activity shifts. For example:

- Pyrimidine → Pyridine : Reduced hydrogen-bonding capacity may lower target affinity .

- Isopropyl → Trifluoromethyl : Enhanced lipophilicity could improve membrane permeability .

Q. How can researchers resolve contradictions in biological assay data (e.g., variable IC₅₀ values across studies)?

- Methodological Answer :

- Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time.

- Use orthogonal assays : Confirm results via SPR (surface plasmon resonance) for binding kinetics and cell-based functional assays.

- Analyze metabolite stability : LC-MS/MS can detect degradation products that may interfere with activity .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic hotspots.

- ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate solubility (LogP), bioavailability, and blood-brain barrier penetration .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; monitor degradation via HPLC.

- Thermal Stability : Store at 40°C/75% RH for 4 weeks; assess polymorphic transitions via DSC (differential scanning calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.